



# Discovery and development of PF-739

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PF-739    |           |
| Cat. No.:            | B10861081 | Get Quote |

# **Discovery and Mechanism of Action**

The development of PF-07321332, commercially known as nirmatrelvir and the active component of Paxlovid, was a direct response to the urgent global need for effective COVID-19 therapeutics. Pfizer initiated a rapid drug discovery program, leveraging its extensive experience in developing protease inhibitors for other viral diseases, such as HIV (e.g., lopinavir and ritonavir).

The primary target for nirmatrelvir is the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is crucial for the virus's replication, as it processes viral polyproteins into functional proteins essential for viral machinery. By inhibiting Mpro, nirmatrelvir effectively halts the viral life cycle.

The design of nirmatrelvir was a triumph of rational drug design. It is a peptidomimetic inhibitor, meaning it mimics the natural substrate of the Mpro enzyme. This allows it to bind with high affinity and specificity to the active site of the protease, preventing it from cleaving viral polyproteins. The addition of a nitrile warhead to the molecule allows for covalent, yet reversible, binding to the catalytic cysteine residue in the Mpro active site, further enhancing its inhibitory activity.

To counteract the metabolic breakdown of nirmatrelvir in the body, it is co-administered with a low dose of ritonavir, an HIV protease inhibitor. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir. This inhibition slows down the breakdown of



nirmatrelvir, maintaining higher and more sustained plasma concentrations, thus enhancing its antiviral efficacy.

## **Preclinical Development**

The preclinical evaluation of nirmatrelvir involved a series of in vitro and in vivo studies to assess its antiviral activity, selectivity, and pharmacokinetic profile.

#### In Vitro Studies

Initial in vitro studies demonstrated the potent and specific antiviral activity of nirmatrelvir against SARS-CoV-2. In an enzymatic assay, nirmatrelvir exhibited an IC50 of 3.1 nM against recombinant SARS-CoV-2 Mpro, indicating strong inhibition of the target enzyme. Furthermore, in a cell-based antiviral assay using human airway epithelial cells, nirmatrelvir showed an EC50 of 79 nM against SARS-CoV-2, confirming its potent activity in a cellular context.

#### In Vivo Studies

Following the promising in vitro results, the efficacy of nirmatrelvir was evaluated in animal models of SARS-CoV-2 infection. In a mouse model, oral administration of nirmatrelvir resulted in a significant reduction in viral load in the lungs and protection against virus-induced lung pathology. These studies were crucial in establishing the in vivo efficacy of nirmatrelvir and supporting its progression into clinical trials.

## **Clinical Development**

The clinical development of nirmatrelvir, in combination with ritonavir (Paxlovid), was expedited through a series of well-designed clinical trials to evaluate its safety, tolerability, and efficacy in humans.

### **Phase I Trials**

Phase I studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of nirmatrelvir co-administered with ritonavir. The results from these trials established a favorable safety profile and provided key pharmacokinetic data to support dose selection for subsequent efficacy trials.



#### Phase II/III EPIC-HR Trial

The pivotal Phase II/III EPIC-HR (Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients) trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Paxlovid in non-hospitalized, high-risk adult patients with confirmed COVID-19.

The primary endpoint of the trial was the proportion of patients with COVID-19-related hospitalization or death from any cause through day 28. The results were highly compelling:

- Treatment with Paxlovid resulted in an 89% relative risk reduction in COVID-19-related hospitalization or death compared to placebo when initiated within three days of symptom onset.
- In the group treated within five days of symptom onset, an 88% relative risk reduction was observed.
- No deaths were reported in the Paxlovid group, compared to 10 deaths in the placebo group through day 28.

The EPIC-HR trial demonstrated the profound clinical benefit of Paxlovid in reducing the risk of severe outcomes in high-risk patients with COVID-19, leading to its emergency use authorization and subsequent full approval by regulatory agencies worldwide.

# **Synthesis and Manufacturing**

The chemical synthesis of nirmatrelvir is a complex multi-step process. Pfizer developed a scalable and efficient manufacturing process to meet the global demand for Paxlovid. The synthesis involves several key chemical transformations, including stereoselective reactions to ensure the correct three-dimensional structure of the molecule, which is critical for its biological activity. The large-scale production of nirmatrelvir within a short timeframe was a significant manufacturing achievement.

### Conclusion

The discovery and development of PF-07321332 (nirmatrelvir) represents a landmark achievement in the fight against the COVID-19 pandemic. Through a combination of rational



drug design, rapid preclinical and clinical evaluation, and a commitment to large-scale manufacturing, Pfizer was able to deliver a highly effective oral antiviral therapy in record time. The success of Paxlovid underscores the importance of continued investment in antiviral research and pandemic preparedness.

**Quantitative Data Summary** 

| <del>Qualitative</del>                                    | Quantitative Data Summary |                               |           |  |  |
|-----------------------------------------------------------|---------------------------|-------------------------------|-----------|--|--|
| Parameter                                                 | Value                     | Assay/Study                   | Reference |  |  |
| IC50 vs. SARS-CoV-2<br>Mpro                               | 3.1 nM                    | Enzymatic Assay               |           |  |  |
| EC50 vs. SARS-CoV-                                        | 79 nM                     | Cell-based Antiviral<br>Assay |           |  |  |
| Relative Risk Reduction (within 3 days of symptoms)       | 89%                       | EPIC-HR Clinical Trial        |           |  |  |
| Relative Risk<br>Reduction (within 5<br>days of symptoms) | 88%                       | EPIC-HR Clinical Trial        | -         |  |  |

## **Experimental Protocols**

Enzymatic Assay for Mpro Inhibition:

- Recombinant SARS-CoV-2 Mpro was expressed and purified.
- A fluorogenic substrate peptide that is cleaved by Mpro was used.
- The assay was performed in a buffer solution containing the Mpro enzyme, the substrate, and varying concentrations of nirmatrelvir.
- The cleavage of the substrate by Mpro results in an increase in fluorescence, which was monitored over time using a fluorescence plate reader.
- The rate of the enzymatic reaction was calculated, and the IC50 value was determined by fitting the dose-response curve.



#### Cell-based Antiviral Assay:

- Human airway epithelial cells were seeded in multi-well plates.
- The cells were infected with SARS-CoV-2 at a specific multiplicity of infection.
- Immediately after infection, the cells were treated with varying concentrations of nirmatrelvir.
- After a defined incubation period, the viral load in the cell culture supernatant was quantified using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay or a plaque assay.
- The EC50 value, the concentration of the drug that inhibits viral replication by 50%, was calculated from the dose-response curve.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of Nirmatrelvir action on the SARS-CoV-2 lifecycle.





Click to download full resolution via product page

Caption: Simplified workflow of the EPIC-HR clinical trial.

• To cite this document: BenchChem. [Discovery and development of PF-739]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861081#discovery-and-development-of-pf-739]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com